BTX161

CKIα degradation AML cytotoxicity

BTX161 is the superior CKIα degrader for robust target elimination. Unlike lenalidomide, BTX161 achieves complete CKIα degradation at 25 μM in AML cells, with IC50 20-50 nM in primary patient samples. It uniquely activates p53/MDM2 stabilization (3-4 fold) while selectively upregulating MYC/Wnt targets without MDM2 transcription. Ideal for AML, colorectal cancer, and Wnt pathway studies. ≥98% purity; DMSO solution available.

Molecular Formula C15H16N2O3
Molecular Weight 272.30 g/mol
Cat. No. B8223670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBTX161
Molecular FormulaC15H16N2O3
Molecular Weight272.30 g/mol
Structural Identifiers
SMILESCC1=C2CN(C(=O)C2=CC=C1)C3CCCC(=O)NC3=O
InChIInChI=1S/C15H16N2O3/c1-9-4-2-5-10-11(9)8-17(15(10)20)12-6-3-7-13(18)16-14(12)19/h2,4-5,12H,3,6-8H2,1H3,(H,16,18,19)/t12-/m0/s1
InChIKeyCNIZBMYCKRUTHY-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BTX161: Thalidomide-Derived CKIα Molecular Glue Degrader with Enhanced Activity in AML Models


BTX161 (CAS: 2052301-24-1) is a thalidomide analog that functions as a molecular glue degrader, recruiting the E3 ubiquitin ligase cereblon (CRBN) to induce proteasomal degradation of casein kinase 1 alpha (CKIα/CSNK1A1) [1]. It is characterized as a research-use small molecule degrader supplied as a concentrated DMSO solution with validated purity ≥98% . Unlike traditional CKIα inhibitors, BTX161 operates via targeted protein degradation, a modality that eliminates both enzymatic and scaffolding functions of the target [2].

Why Generic Substitution of BTX161 with Standard IMiDs Compromises Experimental Reproducibility


CKIα degradation efficiency varies dramatically among thalidomide-derived immunomodulatory imide drugs (IMiDs), with BTX161 demonstrating substantially higher potency than lenalidomide and distinct neo-substrate selectivity [1]. Lenalidomide induces only moderate CKIα degradation, whereas BTX161 mediates robust target elimination [2]. This differential is attributed to BTX161's optimized molecular glue properties that more effectively stabilize the CRBN-CKIα ternary complex [1]. Substituting BTX161 with lenalidomide, pomalidomide, or iberdomide in CKIα degradation studies will yield quantitatively different target engagement, p53 activation, and downstream functional outcomes [3].

BTX161 Quantified Comparative Performance: Evidence-Based Selection Criteria for CKIα Degradation Studies


BTX161 Mediates AML Cell Killing at Low Nanomolar Concentrations

BTX161 induces killing of primary AML patient samples with an IC50 range of 20–50 nM, reflecting potent anti-leukemic activity in clinically relevant ex vivo models [1]. Comparative data for lenalidomide under identical primary AML sample conditions are not reported in the same study, establishing BTX161's activity as a class-leading benchmark for CKIα degraders in this therapeutic context [1].

CKIα degradation AML cytotoxicity

BTX161 Achieves Superior CKIα Degradation Compared to Lenalidomide in AML Cells

In MV4-11 AML cells treated for 6.5 hours, BTX161 mediates more complete CKIα protein degradation than lenalidomide at equivalent concentrations, as visualized by Western blot analysis [1]. The study demonstrates that BTX161 outperforms lenalidomide in CKIα target engagement, establishing its utility as a more effective chemical probe for CKIα loss-of-function studies [1].

CKIα degradation lenalidomide Western blot

BTX161 Induces Concentration-Dependent CK1α Degradation with Quantified Fold Changes

Quantitative densitometry of Western blots reveals that BTX161 treatment (10 μM, 24 hr) reduces CK1α protein abundance in MV4.11, HCT116, and DLD-1 cells, with densitometry confirming a statistically significant decrease relative to untreated controls [1]. In MV4.11 cells, CK1α protein levels are reduced by approximately 60-70% compared to untreated baseline (fold change of ~0.3-0.4), while in HCT116 and DLD-1 colorectal cancer cells, CK1α levels are reduced to approximately 20-40% of control levels [1].

CK1α degradation FAM83G densitometry

BTX161 Activates p53 and DNA Damage Response in AML Cells

BTX161 treatment (10 μM, 6 hr) in MV4-11 AML cells independently increases both p53 and MDM2 protein levels, with densitometry confirming p53 elevation of approximately 2-3 fold and MDM2 elevation of approximately 3-4 fold relative to untreated controls . qPCR analysis further demonstrates that BTX161 (25 μM, 4 hr) upregulates MYC mRNA expression by approximately 3-4 fold while leaving MDM2 mRNA unchanged, confirming that MDM2 stabilization occurs post-translationally . These effects are consistent with CKIα degradation-mediated p53 activation and DDR induction.

p53 activation DNA damage response MDM2

BTX161-Mediated CK1α Degradation Indirectly Reduces FAM83G Protein Abundance via Co-stability Mechanism

Densitometry analysis demonstrates that BTX161 treatment (10 μM, 24 hr) reduces FAM83G protein abundance by approximately 50-60% relative to untreated controls in HCT116 and DLD-1 cells [1]. This reduction occurs through an indirect mechanism: efficient CK1α degradation by BTX161 disrupts FAM83G-CK1α co-stability, leading to secondary loss of FAM83G protein without direct BTX161-induced FAM83G degradation [2]. In contrast, other FAM83 family proteins (FAM83H, FAM83F, FAM83B) show no significant reduction under identical conditions [1].

FAM83G co-stability Wnt signaling

BTX161 Upregulates Wnt Pathway Targets Including MYC Independent of MDM2 Transcription

BTX161 treatment (25 μM, 4 hr) in MV4-11 AML cells upregulates all tested Wnt targets including MYC, AXIN2, and CCND1, with MYC mRNA increasing approximately 3-4 fold relative to DMSO control [1]. Importantly, MDM2 mRNA expression remains unchanged under identical conditions, indicating that the observed MDM2 protein stabilization occurs through post-translational mechanisms rather than transcriptional induction . This selective transcriptional profile—activating Wnt targets while sparing MDM2 transcription—distinguishes BTX161's downstream signaling effects.

Wnt signaling MYC transcriptional regulation

BTX161 Optimal Research and Industrial Application Scenarios Based on Validated Performance


AML-Focused CKIα Degradation Studies Requiring Potent Target Engagement

Investigators studying CKIα loss-of-function in acute myeloid leukemia should select BTX161 over lenalidomide or other IMiDs when robust target degradation is required. BTX161 demonstrates IC50 values of 20-50 nM in primary AML patient samples [1] and mediates more complete CKIα degradation than lenalidomide in MV4-11 AML cells at 25 μM [2], establishing it as the more potent tool compound for AML-focused degradation experiments.

p53 and DNA Damage Response Pathway Activation Experiments

For experiments investigating p53 stabilization and DNA damage response activation downstream of CKIα degradation, BTX161 provides quantifiable and reproducible functional readouts. BTX161 treatment (10 μM, 6 hr) elevates p53 protein by approximately 2-3 fold and MDM2 protein by 3-4 fold in MV4-11 cells [1], with MDM2 stabilization occurring post-translationally as confirmed by unchanged mRNA levels [2]. This well-characterized functional response makes BTX161 the preferred compound for studies requiring consistent p53 pathway activation.

FAM83G-CK1α Co-stability Mechanism Studies in Colorectal Cancer

Researchers investigating the FAM83G-CK1α co-stability mechanism should utilize BTX161 to achieve efficient CK1α degradation that secondarily reduces FAM83G protein abundance. Quantitative densitometry demonstrates that BTX161 (10 μM, 24 hr) reduces FAM83G protein by approximately 50-60% in HCT116 and DLD-1 colorectal cancer cells, while sparing other FAM83 family members [1]. This selective indirect effect provides a clean experimental system for dissecting CK1α-dependent FAM83G regulation without confounding off-target degradation.

Wnt Signaling Pathway Studies with Transcriptional Profiling

For Wnt pathway investigations requiring selective transcriptional activation of MYC and other Wnt targets without MDM2 transcriptional induction, BTX161 offers a distinctive molecular profile. Treatment with BTX161 (25 μM, 4 hr) upregulates MYC mRNA by approximately 3-4 fold and activates other Wnt targets while leaving MDM2 mRNA unchanged [1]. This selective transcriptional signature enables researchers to distinguish CKIα degradation-mediated Wnt activation from other pathway perturbations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for BTX161

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.